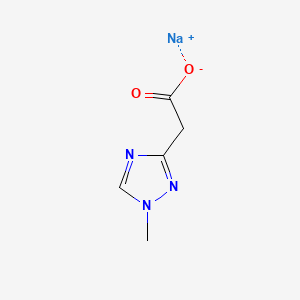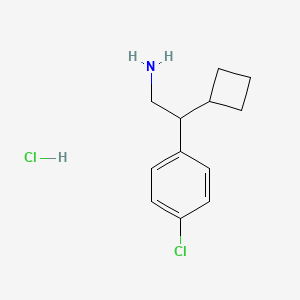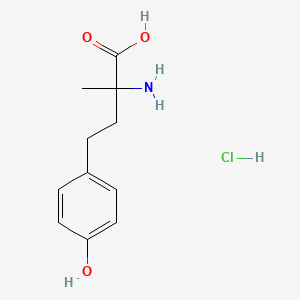
sodium 2-(1-methyl-1H-1,2,4-triazol-3-yl)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sodium 2-(1-methyl-1H-1,2,4-triazol-3-yl)acetate: is a chemical compound with the molecular formula C5H7N3O2Na. It is a sodium salt derivative of 1-methyl-1H-1,2,4-triazole, a heterocyclic compound containing nitrogen atoms. This compound is known for its applications in various fields, including chemistry, biology, and industry.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of sodium 2-(1-methyl-1H-1,2,4-triazol-3-yl)acetate typically involves the reaction of 1-methyl-1H-1,2,4-triazole with sodium hydroxide and chloroacetic acid. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization. The general reaction scheme is as follows:
- Dissolve 1-methyl-1H-1,2,4-triazole in water.
- Add sodium hydroxide to the solution to form the sodium salt of the triazole.
- Introduce chloroacetic acid to the reaction mixture.
- Allow the reaction to proceed at room temperature or slightly elevated temperatures.
- Isolate the product by crystallization and purify it by recrystallization.
Industrial Production Methods: In industrial settings, the production of this compound may involve larger-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions: Sodium 2-(1-methyl-1H-1,2,4-triazol-3-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding triazole derivatives.
Reduction: Reduction reactions can yield different reduced forms of the triazole ring.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.
Major Products Formed:
Oxidation: Oxidized triazole derivatives.
Reduction: Reduced triazole compounds.
Substitution: Various substituted triazole derivatives depending on the reagents used.
科学研究应用
Chemistry: Sodium 2-(1-methyl-1H-1,2,4-triazol-3-yl)acetate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex triazole derivatives, which are valuable in medicinal chemistry and materials science.
Biology: In biological research, this compound is utilized in the study of enzyme inhibitors and receptor ligands. Its triazole moiety is known to interact with various biological targets, making it a useful tool in drug discovery and development.
Medicine: The compound has potential applications in the development of pharmaceuticals, particularly as antifungal and antimicrobial agents. Triazole derivatives are known for their efficacy in treating infections caused by fungi and bacteria.
Industry: In industrial applications, this compound is used in the production of agrochemicals and specialty chemicals. Its stability and reactivity make it suitable for various chemical processes.
作用机制
The mechanism of action of sodium 2-(1-methyl-1H-1,2,4-triazol-3-yl)acetate involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes and receptors. This compound can inhibit the activity of certain enzymes by binding to their active sites, thereby modulating biochemical pathways.
相似化合物的比较
1,2,3-Triazole: Another triazole isomer with similar chemical properties but different biological activities.
1,2,4-Triazole: The parent compound of sodium 2-(1-methyl-1H-1,2,4-triazol-3-yl)acetate, widely used in various applications.
Fluconazole: A triazole-based antifungal agent with a different substitution pattern on the triazole ring.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its sodium salt form enhances its solubility and reactivity, making it a versatile compound in research and industrial applications.
属性
分子式 |
C5H6N3NaO2 |
|---|---|
分子量 |
163.11 g/mol |
IUPAC 名称 |
sodium;2-(1-methyl-1,2,4-triazol-3-yl)acetate |
InChI |
InChI=1S/C5H7N3O2.Na/c1-8-3-6-4(7-8)2-5(9)10;/h3H,2H2,1H3,(H,9,10);/q;+1/p-1 |
InChI 键 |
POBFFBJHMFHJEQ-UHFFFAOYSA-M |
规范 SMILES |
CN1C=NC(=N1)CC(=O)[O-].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-butyl N-[(1r,2R,4S)-2,4-dihydroxycyclobutyl]carbamate](/img/structure/B13476694.png)
![5-{[(3-Methylphenyl)methyl]sulfanyl}pyridine-2-carboxylic acid](/img/structure/B13476699.png)
![[5-(2,6-Difluorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol](/img/structure/B13476700.png)




![(4-(Spiro[3.3]heptan-1-yl)phenyl)boronic acid](/img/structure/B13476718.png)
![ethyl 1-methyl-3-{[(2,2,2-trifluoroethoxy)carbonyl]amino}-1H-pyrazole-4-carboxylate](/img/structure/B13476725.png)
![2-{1-hydroxyspiro[3.5]nonan-7-yl}acetic acid, Mixture of diastereomers](/img/structure/B13476734.png)

amine](/img/structure/B13476746.png)
![tert-butyl N-[2-(2-cyclopropylpiperazin-1-yl)ethyl]carbamate](/img/structure/B13476747.png)
![4-chloro-N-[6-chloro-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide hydrochloride](/img/structure/B13476749.png)
